molecular formula C39H65N9O9 B13389692 Dkfvglx

Dkfvglx

Cat. No.: B13389692
M. Wt: 804.0 g/mol
InChI Key: FIBMQAYBIOYAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Lys5,MeLeu9,Nle10]-NKA(4-10) is a synthetic peptide fragment derived from Neurokinin A, a member of the tachykinin family of neuropeptides. This compound is specifically modified at positions 5, 9, and 10 with lysine, methyl-leucine, and norleucine, respectively. Neurokinin A plays a crucial role in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Lys5,MeLeu9,Nle10]-NKA(4-10) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using coupling reagents like HBTU or DIC and then added to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of [Lys5,MeLeu9,Nle10]-NKA(4-10) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

[Lys5,MeLeu9,Nle10]-NKA(4-10) can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids .

Scientific Research Applications

[Lys5,MeLeu9,Nle10]-NKA(4-10) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in neurotransmission and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in pain management and inflammatory diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of [Lys5,MeLeu9,Nle10]-NKA(4-10) involves binding to neurokinin receptors, particularly the NK2 receptor. This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways. These pathways lead to various physiological responses, such as smooth muscle contraction and modulation of pain signals .

Comparison with Similar Compounds

Similar Compounds

    [Pro9]Substance P: Another neurokinin receptor agonist with a similar structure but different receptor affinity.

    [D-Ala2,D-Leu5]enkephalin: A Leu-enkephalin analogue with distinct receptor targets and physiological effects.

Uniqueness

[Lys5,MeLeu9,Nle10]-NKA(4-10) is unique due to its specific modifications at positions 5, 9, and 10, which enhance its stability and receptor selectivity. This makes it a valuable tool for studying neurokinin receptor interactions and developing targeted therapies .

Properties

IUPAC Name

3-amino-4-[[6-amino-1-[[1-[[1-[[2-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65N9O9/c1-7-8-16-27(34(42)52)44-38(56)30(19-23(2)3)48(6)31(49)22-43-39(57)33(24(4)5)47-37(55)29(20-25-14-10-9-11-15-25)46-36(54)28(17-12-13-18-40)45-35(53)26(41)21-32(50)51/h9-11,14-15,23-24,26-30,33H,7-8,12-13,16-22,40-41H2,1-6H3,(H2,42,52)(H,43,57)(H,44,56)(H,45,53)(H,46,54)(H,47,55)(H,50,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBMQAYBIOYAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)N(C)C(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H65N9O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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